molecular formula C43H36BNO B13747360 1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate

1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate

Cat. No.: B13747360
M. Wt: 593.6 g/mol
InChI Key: OXULOSNBNDPOFQ-UHFFFAOYSA-N
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Description

1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate is a pyridinium salt that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate typically involves the reaction of 4-benzoylbenzyl chloride with pyridine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting pyridinium salt is then treated with sodium tetraphenylborate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate is unique due to the presence of both the benzoyl group and the tetraphenylborate anion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C43H36BNO

Molecular Weight

593.6 g/mol

IUPAC Name

phenyl-[4-(pyridin-1-ium-1-ylmethyl)phenyl]methanone;tetraphenylboranuide

InChI

InChI=1S/C24H20B.C19H16NO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;21-19(17-7-3-1-4-8-17)18-11-9-16(10-12-18)15-20-13-5-2-6-14-20/h1-20H;1-14H,15H2/q-1;+1

InChI Key

OXULOSNBNDPOFQ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[N+]3=CC=CC=C3

Origin of Product

United States

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